EMD638683 S-Form

Description

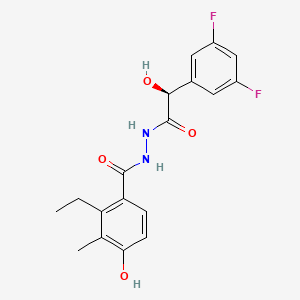

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNAPUUWBPZGOY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)[C@H](C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735350 | |

| Record name | N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184940-46-2 | |

| Record name | N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

EMD638683 S-Form: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EMD638683 is a potent and highly selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a critical downstream effector in multiple signaling pathways, including those driven by insulin and mineralocorticoids. This document provides an in-depth overview of the mechanism of action of EMD638683, with a focus on its S-Form enantiomer. By inhibiting SGK1, EMD638683 modulates a range of cellular processes, demonstrating therapeutic potential in conditions such as hypertension, cancer, and cardiac fibrosis. This guide consolidates key quantitative data, details of experimental methodologies, and visualizes the complex signaling pathways involved.

Core Mechanism of Action: SGK1 Inhibition

The primary mechanism of action for EMD638683 is the direct inhibition of the serine/threonine kinase SGK1.[1][2] SGK1 plays a pivotal role in cellular stress responses, ion channel regulation, and cell survival.[3] EMD638683 exerts its effects by blocking the kinase activity of SGK1, thereby preventing the phosphorylation of its downstream substrates.

One of the most well-characterized substrates of SGK1 is N-Myc Downstream-Regulated Gene 1 (NDRG1).[4][5] The phosphorylation of NDRG1 is a reliable biomarker for SGK1 activity.[6][7] EMD638683 has been shown to inhibit the SGK1-dependent phosphorylation of NDRG1 in a dose-dependent manner.[4][5] While EMD638683 is highly selective for SGK1, it has also been observed to have some inhibitory effects on other kinases at higher concentrations, including PKA, MSK1, PKR2, and the SGK isoforms SGK2 and SGK3.

Note: The available literature primarily discusses EMD638683 without specifying stereochemistry. This guide assumes the S-Form acts via the same primary mechanism of SGK1 inhibition, as specific comparative data for the enantiomers is not extensively published.

Quantitative Data Summary

The inhibitory activity and physiological effects of EMD638683 have been quantified in various preclinical models. The data is summarized below for clarity and comparison.

Table 1: In Vitro Inhibitory Activity

| Target/Process | Metric | Value | Cell Line/System | Reference(s) |

| SGK1 Kinase Activity | IC50 | 3 µM | Enzyme Assay | [1][2][4] |

| NDRG1 Phosphorylation | IC50 | 3.35 ± 0.32 µM | HeLa Cells | |

| Radiation-Induced Apoptosis | Concentration Used | 50 µM | CaCo-2 Cells |

Table 2: In Vivo Pharmacological Effects

| Model | Species | Treatment | Key Finding | Value | Reference(s) |

| Fructose/Salt-Induced Hypertension | Mouse | 4460 ppm in chow | Decreased Systolic Blood Pressure | Significant vs. Placebo | [4][5] |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 20 mg/kg (intragastric) | Attenuated Right Ventricular Systolic Pressure (RVSP) | 15.8 ± 2.5 mmHg (vs. 28.2 ± 3.1 mmHg in vehicle) | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 20 mg/kg (intragastric) | Attenuated Right Ventricular Hypertrophy Index (RVHI) | 0.27 ± 0.02 (vs. 0.41 ± 0.06 in vehicle) | |

| Long QT Syndrome (LQT3) Model | Human iPSC-CMs | Not Specified | Shortened Action Potential Duration (APD90) | From 646 ± 7 ms to 560 ± 7 ms |

Key Signaling Pathways and Visualizations

EMD638683 intervenes in several critical signaling cascades by targeting SGK1. The following diagrams illustrate these pathways.

Primary SGK1 Signaling and Inhibition

SGK1 is activated downstream of growth factors and hormones like insulin via the PI3K/mTORC2 pathway. Once activated, SGK1 phosphorylates numerous substrates, such as NDRG1, to regulate cellular processes. EMD638683 directly blocks the kinase activity of SGK1.

Cardioprotective Mechanism via NLRP3 Inflammasome

In hypertensive models, Angiotensin II (Ang II) promotes cardiac inflammation and fibrosis through an SGK1-dependent mechanism. SGK1 activation leads to the assembly and activation of the NLRP3 inflammasome, resulting in IL-1β production and fibroblast-to-myofibroblast transformation. EMD638683 prevents this cascade.[8]

Experimental Protocols and Workflows

The following sections summarize the methodologies used in key studies to elucidate the mechanism and effects of EMD638683.

In Vitro SGK1 Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of EMD638683 on SGK1's ability to phosphorylate a known substrate, typically NDRG1, in a cellular context.[4][5]

Workflow:

-

Cell Culture: Human cervical carcinoma (HeLa) cells are cultured under standard conditions.

-

Compound Treatment: Cells are incubated with varying concentrations of EMD638683 S-Form for a predetermined period.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated NDRG1 (p-NDRG1) and total NDRG1.

-

Quantification: The ratio of p-NDRG1 to total NDRG1 is quantified to determine the extent of inhibition and calculate the IC50 value.

References

- 1. Angiotensin II stimulates cardiac fibroblast migration via the differential regulation of matrixins and RECK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monocytic Fibroblast Precursors Mediate Fibrosis in Angiotensin-II-induced Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of PIM1 substrates reveals a role for NDRG1 phosphorylation in prostate cancer cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of NDRG1 is temporally and spatially controlled during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into the Regulation of NDRG1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of cardiac fibrosis by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

EMD638683 S-Form: A Deep Dive into SGK1 Inhibition and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the S-enantiomer of EMD638683, a selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). It delves into the core of the SGK1 signaling pathway, the mechanism of action of EMD638683, and its therapeutic implications, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

The SGK1 Signaling Pathway: A Central Regulator of Cellular Processes

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that acts as a crucial node in various signaling cascades, playing a significant role in cell proliferation, survival, and ion channel regulation.[1][2][3] Dysregulation of the SGK1 pathway is implicated in numerous pathologies, including cancer, hypertension, and cardiac conditions.[1][2][3]

The activation of SGK1 is a multi-step process initiated by upstream signals from the phosphoinositide 3-kinase (PI3K) pathway.[1] For full activation, SGK1 requires phosphorylation at two key sites: Serine 422 in the hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2), and Threonine 256 in the activation loop by phosphoinositide-dependent protein kinase 1 (PDK1).[1][4]

Once activated, SGK1 phosphorylates a wide array of downstream substrates, including N-Myc downstream-regulated gene 1 (NDRG1), forkhead box protein O3 (FOXO3a), and the E3 ubiquitin-protein ligase NEDD4-2.[1][5] Through these interactions, SGK1 influences diverse cellular functions. For instance, by phosphorylating and inhibiting NEDD4-2, SGK1 prevents the degradation of the epithelial sodium channel (ENaC), leading to increased sodium reabsorption.[1][5]

This compound: A Selective SGK1 Inhibitor

EMD638683 is a potent and highly selective inhibitor of SGK1.[6][7] The S-enantiomer is the active form of this compound.[8] It exerts its inhibitory effect by competing with ATP in the kinase domain of SGK1, thereby preventing the phosphorylation of its downstream targets.

Quantitative Data on EMD638683 Inhibition

The inhibitory activity of EMD638683 has been quantified in various assays, demonstrating its selectivity and potency.

| Parameter | Value | Assay System | Reference |

| IC50 for SGK1 | 3 µM | In vitro kinase assay | [6][7][9][10] |

| IC50 for NDRG1 Phosphorylation | 3.35 ± 0.32 µM | HeLa cells | [1][6][10] |

| Inhibitory Effect on Other Kinases | Minimal | Panel of 69 kinases | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of EMD638683.

In Vitro Kinase Assay for SGK1 Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of EMD638683 against SGK1.

Materials:

-

Recombinant active SGK1 enzyme

-

SGK1 substrate peptide (e.g., Crosstide)

-

ATP (Adenosine triphosphate)

-

This compound at various concentrations

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

Radiolabeled ATP ([(\gamma)-³²P]ATP or [(\gamma)-³³P]ATP)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, SGK1 substrate peptide, and the recombinant SGK1 enzyme.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and radiolabeled ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of SGK1 inhibition for each concentration of EMD638683 relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for NDRG1 Phosphorylation

This protocol describes the assessment of EMD638683's ability to inhibit SGK1-mediated phosphorylation of its downstream target, NDRG1, in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line expressing NDRG1)

-

Cell culture medium and supplements

-

This compound

-

Serum (for stimulating the SGK1 pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, anti-GAPDH (loading control)

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Seed HeLa cells in culture plates and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal SGK1 activity.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with serum to activate the SGK1 signaling pathway.

-

After stimulation, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-NDRG1, total NDRG1, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated NDRG1 to total NDRG1.

-

Calculate the IC₅₀ value for the inhibition of NDRG1 phosphorylation.

Therapeutic Implications and Future Directions

The selective inhibition of SGK1 by EMD638683 holds significant therapeutic promise in various disease contexts.

-

Hypertension: By inhibiting SGK1, EMD638683 can reduce the activity of the epithelial sodium channel (ENaC), thereby promoting sodium excretion and lowering blood pressure.[7][9] Studies in mouse models of fructose-induced, salt-sensitive hypertension have demonstrated the antihypertensive effects of EMD638683.[7][9]

-

Cardiac Conditions: SGK1 is implicated in cardiac fibrosis and remodeling.[11] EMD638683 has been shown to prevent angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation.[11] This suggests its potential in treating hypertensive cardiac damage.

-

Cancer: SGK1 promotes cell survival and contributes to therapy resistance in some cancers.[3] By inhibiting SGK1, EMD638683 may enhance the efficacy of anti-cancer therapies.

Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound and to develop it as a targeted therapy for a range of SGK1-driven diseases. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for advancing this promising inhibitor towards clinical application.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. SGK1 Inhibition — Thryv Therapeutics [thryvtrx.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. scispace.com [scispace.com]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

EMD638683 S-Form: A Deep Dive into its Cellular Regulatory Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD638683, and specifically its S-enantiomer, is a potent and selective inhibitor of the Serine/Threonine-Protein Kinase SGK1 (Serum/Glucocorticoid-Regulated Kinase 1). SGK1 is a key downstream effector of the PI3K (Phosphoinositide 3-Kinase) signaling pathway, playing a crucial role in a multitude of cellular processes including cell survival, proliferation, ion channel regulation, and apoptosis.[1][2] Dysregulation of the SGK1 signaling cascade has been implicated in various pathological conditions, most notably hypertension and cancer.[3][4] This technical guide provides a comprehensive overview of the cellular functions regulated by EMD638683 S-Form, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and workflows.

Data Presentation: Kinase Selectivity Profile

EMD638683 exhibits a high degree of selectivity for SGK1. The following table summarizes the half-maximal inhibitory concentration (IC50) values of EMD638683 against SGK1 and a panel of other related kinases, demonstrating its preferential inhibition of the SGK family.

| Kinase | IC50 (µM) | Selectivity Ratio (IC50 Kinase / IC50 SGK1) |

| SGK1 | 3 [5] | 1 |

| SGK2 | Moderately Higher than SGK1[6] | - |

| SGK3 | Moderately Higher than SGK1[6] | - |

| PKA (cAMP-dependent protein kinase) | Inhibitory effect noted[5][6] | - |

| MSK1 (mitogen- and stress-activated protein kinase 1) | Inhibitory effect noted[5][6] | - |

| PRK2 (protein kinase C-related kinase 2) | Inhibitory effect noted[5][6] | - |

Note: Specific IC50 values for SGK2, SGK3, PKA, MSK1, and PRK2 were not consistently reported across the reviewed literature, but were noted to be higher than that for SGK1, indicating selectivity.

Core Signaling Pathway Regulated by this compound

EMD638683 exerts its effects by inhibiting SGK1, a key node in the PI3K signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

References

- 1. SGK1 inhibition induces autophagy-dependent apoptosis via the mTOR-Foxo3a pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of colonic tumor growth by the selective SGK inhibitor EMD638683 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

EMD638683 S-Form: A Comprehensive Technical Review of its Role in Apoptosis and Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD638683 S-Form, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), has emerged as a significant molecule of interest in cancer research. This technical guide provides an in-depth analysis of the core functions of this compound, with a specific focus on its roles in inducing apoptosis and inhibiting cell proliferation. Through the inhibition of the PI3K/Akt/SGK1 signaling pathway, this compound modulates downstream targets, leading to anti-tumor effects in a variety of cancer cell lines. This document summarizes key quantitative data, details experimental methodologies for the evaluation of its efficacy, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapy.[1][2] As a downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway, SGK1 is often upregulated in various cancers, contributing to tumor progression.[3] this compound is the S-enantiomer of EMD638683, a highly selective inhibitor of SGK1.[4] By targeting SGK1, this compound presents a promising therapeutic strategy to counteract the pro-survival and proliferative signals in cancer cells.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of SGK1.[5] This inhibition disrupts the PI3K/Akt/SGK1 signaling cascade, a central pathway regulating cell fate.

PI3K/Akt/SGK1 Signaling Pathway

Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates PDK1, which in turn phosphorylates and activates both Akt and SGK1. Activated SGK1 then phosphorylates a range of downstream substrates, promoting cell survival and proliferation. This compound's inhibition of SGK1 blocks these downstream signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Virtual Screening Approach to Identify High-Affinity Inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 among Bioactive Natural Products: Combined Molecular Docking and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of EMD638683: A Technical Overview of a Novel SGK1 Inhibitor

Introduction

Serum and glucocorticoid-inducible kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell proliferation, and apoptosis.[1][2] As a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, SGK1 has emerged as a significant therapeutic target in a range of pathologies, including hypertension, metabolic syndrome, and cancer.[3][4] EMD638683, a benzohydrazide derivative developed by Merck, was identified as a novel inhibitor of SGK1, offering a valuable tool for both research and potential therapeutic development.[5][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, and pharmacological profile of EMD638683.

Discovery and Initial Characterization

EMD638683 was identified as a potent inhibitor of SGK1 through in vitro screening.[5] It is characterized as an N'-homobenzoyl benzohydrazide analog, representing a somewhat atypical scaffold for kinase inhibitors.[7] Initial studies revealed its ability to selectively inhibit SGK1 over a panel of other kinases, establishing it as a valuable pharmacological tool to probe the functions of SGK1.[2]

Mechanism of Action and Signaling Pathway

EMD638683 exerts its effects by directly inhibiting the kinase activity of SGK1. SGK1 is activated downstream of PI3K by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[2][7] Once activated, SGK1 phosphorylates a variety of downstream substrates to regulate cellular functions. A key substrate used to measure SGK1 activity is N-Myc downstream-regulated gene 1 (NDRG1).[5][6] EMD638683 has been shown to effectively inhibit the SGK1-dependent phosphorylation of NDRG1 in cellular assays.[5][8]

By inhibiting SGK1, EMD638683 can influence several signaling cascades. For instance, SGK1 is known to regulate epithelial sodium channels (ENaC), and its inhibition can therefore impact sodium reabsorption, which is relevant to its antihypertensive effects.[6][7] In the context of cancer, SGK1 promotes cell survival by phosphorylating and inactivating pro-apoptotic factors like the forkhead box O3 (FOXO3a) transcription factor.[9] Inhibition of SGK1 by EMD638683 can thus promote apoptosis in cancer cells.[8]

Quantitative Data on EMD638683 Activity

The inhibitory potency and selectivity of EMD638683 have been quantified through various assays.

Table 1: In Vitro Kinase Inhibitory Profile of EMD638683

| Kinase Target | IC50 (µM) | Comments | Reference |

|---|---|---|---|

| SGK1 | 3 | Primary target | [5][6][8][10][11][12][13][14] |

| SGK2 | ≤ 1 (71% inhibition at 1 µM) | Also inhibits SGK isoform | [15] |

| SGK3 | ≤ 1 (75% inhibition at 1 µM) | Also inhibits SGK isoform | [15] |

| MSK1 | ≤ 1 | Off-target activity noted | [8][15] |

| PRK2 | ≤ 1 | Off-target activity noted | [8][15] |

| PKA | Inhibitory effect observed | Off-target activity noted |[8] |

Table 2: Cellular Activity of EMD638683

| Assay | Cell Line | IC50 (µM) | Reference |

|---|

| NDRG1 Phosphorylation Inhibition | HeLa | 3.35 ± 0.32 |[2][7] |

Table 3: In Vivo Efficacy of EMD638683

| Model | Animal | Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Hypertension | Fructose/saline-treated mice | ~600 mg/kg/day (in chow) | Significantly decreased blood pressure. | [5][6][10][11] |

| Chemical Carcinogenesis | Mice | Not specified | Significantly blunted the number of developing colon tumors. | [8] |

| Pulmonary Hypertension | Monocrotaline-induced rats | 20 mg/kg (intragastrically) | Attenuated right ventricular systolic pressure and hypertrophy. | [8] |

| Cardiac Fibrosis | Angiotensin II-infused mice | Not specified | Inhibited cardiac fibrosis and remodeling. |[16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings related to EMD638683.

In Vitro Kinase Assay

The inhibitory activity of EMD638683 against SGK1 and other kinases was determined using biochemical kinase assays.

-

Objective: To determine the IC50 value of EMD638683 for specific kinases.

-

General Protocol:

-

Recombinant human kinase enzymes are incubated with a specific peptide substrate and ATP in an appropriate assay buffer.

-

EMD638683 is added at ten different concentrations, typically in triplicate.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like radioactivity (with [γ-³²P]ATP) or fluorescence-based assays.

-

The percentage of kinase activity relative to a DMSO control is calculated for each inhibitor concentration.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[6]

-

Cellular Assay: SGK1-Dependent NDRG1 Phosphorylation

This assay measures the potency of EMD638683 in a cellular context by assessing the phosphorylation of a known SGK1 substrate.

-

Objective: To determine the cellular IC50 of EMD638683 for SGK1 inhibition.

-

Protocol (HeLa Cells):

-

Human cervical carcinoma HeLa cells are plated in 6-well plates at a density of 10,000–20,000 cells/cm² in DMEM medium supplemented with 10% FCS, 2 mM glutamine, and 1 mM sodium pyruvate.[6][14]

-

EMD638683, dissolved in DMSO, is added to the cell culture medium at various concentrations (final DMSO concentration is typically kept at 1%).[6][14]

-

The cells are incubated with the inhibitor for another 24 hours.[6]

-

Following incubation, cells are lysed, and protein extracts are collected.

-

The phosphorylation status of NDRG1 is determined by Western blotting using an antibody specific for phospho-NDRG1. Total NDRG1 or a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

The intensity of the phospho-NDRG1 bands is quantified, and the IC50 value is calculated.[8]

-

In Vivo Hypertension Model

This animal model is used to evaluate the antihypertensive effects of EMD638683.

-

Objective: To assess the in vivo efficacy of EMD638683 in reducing blood pressure in a model of salt-sensitive hypertension.

-

Protocol:

-

Animal Model: Mice are made hyperinsulinemic and hypertensive by providing them with a 10% fructose solution in their drinking water, combined with a high-salt diet.[5][6][10][11]

-

Drug Administration: EMD638683 is mixed into the chow at a concentration of 4460 ppm, which corresponds to an approximate daily dose of 600 mg/kg.[5][6][10][11] A placebo group receives standard chow.

-

Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method at baseline and at various time points during the treatment period (e.g., after 24 hours and chronically over 4 weeks).[5][6][10][11]

-

Control Groups: Experiments are also performed in control animals (no fructose/saline) and in SGK1 knockout mice to confirm that the effect of EMD638683 is specific to SGK1 and the hypertensive state.[5][6][10][11]

-

Data Analysis: Blood pressure changes between the EMD638683-treated group and the placebo group are compared using appropriate statistical tests.

-

Pharmacological Properties and Limitations

While EMD638683 is a potent SGK1 inhibitor, it is not entirely specific. It demonstrates inhibitory activity against other kinases, including the related SGK2 and SGK3 isoforms, as well as MSK1 and PRK2.[5][15] This lack of absolute selectivity is an important consideration when interpreting experimental results. Furthermore, some reports have indicated that EMD638683 may have poor cell permeability, which could limit its utility in certain cellular experiments or require higher concentrations to achieve a significant intracellular effect.[5]

Therapeutic Potential

The development of EMD638683 has illuminated several potential therapeutic applications for SGK1 inhibition.

-

Hypertension and Metabolic Syndrome: By abrogating salt-sensitive hypertension in hyperinsulinemic states, EMD638683 serves as a template for drugs to treat hypertension in individuals with type II diabetes and metabolic syndrome.[5][6][10][11]

-

Cancer: EMD638683 has shown anti-tumor activity by inhibiting the growth of colon carcinoma cells and promoting apoptosis.[5] It can also enhance the suicidal effects of radiation on tumor cells, suggesting a role as a sensitizer in cancer therapy.[8]

-

Cardiovascular Disease: The inhibitor has demonstrated cardioprotective effects by preventing angiotensin II-induced cardiac inflammation and fibrosis.[16][17] It achieves this, in part, by blocking the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[16]

Conclusion

EMD638683 is a foundational small molecule inhibitor of SGK1 that has been instrumental in elucidating the kinase's role in health and disease. Its discovery and preclinical development have provided strong evidence for SGK1 as a viable therapeutic target for hypertension, cancer, and inflammatory cardiovascular conditions. While its selectivity and permeability profile may present challenges for direct clinical development, EMD638683 remains a critical reference compound for the design of next-generation SGK1 inhibitors and a powerful tool for ongoing research in the field.

References

- 1. SGK1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 3. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 10. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. karger.com [karger.com]

- 13. universalbiologicals.com [universalbiologicals.com]

- 14. selleckchem.com [selleckchem.com]

- 15. apexbt.com [apexbt.com]

- 16. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

EMD638683 S-Form: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action as an SGK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD638683 is a potent and selective inhibitor of the serum- and glucocorticoid-inducible kinase 1 (SGK1), a key downstream effector of the PI3K/Akt signaling pathway. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the active S-enantiomer of EMD638683, its mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support further research and drug development efforts targeting SGK1-mediated pathologies.

Introduction

Serum- and glucocorticoid-inducible kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in regulating a wide array of cellular processes, including ion transport, cell proliferation, and apoptosis.[1] Dysregulation of SGK1 activity has been implicated in various diseases, including hypertension, diabetic nephropathy, and cancer.[2][3] EMD638683 has emerged as a valuable tool compound for studying SGK1 function and as a potential therapeutic agent. This guide focuses on the S-form of EMD638683, which is the biologically active enantiomer.

Structure-Activity Relationship (SAR)

While a direct comparative study of the enantiomers of EMD638683 is not extensively detailed in publicly available literature, the commercial availability of the S-form (CAS: 1184940-46-2) as the designated SGK1 inhibitor strongly indicates its superior activity over the R-enantiomer.[4] This stereoselectivity is a common feature in kinase inhibitors where a specific three-dimensional orientation is required for optimal binding to the ATP-binding pocket of the target kinase.[5] The chiral center in EMD638683 likely plays a critical role in positioning the key pharmacophoric elements for effective interaction with the SGK1 active site.

Quantitative Data

The inhibitory activity of EMD638683 has been quantified in various assays. The following tables summarize the key quantitative data available for the compound, presumed to be the active S-form.

Table 1: In Vitro Inhibitory Activity of EMD638683

| Target | Assay Type | Cell Line | IC50 (µM) | Reference |

| SGK1 | Kinase Activity | - | 3 | [2] |

| SGK1 | NDRG1 Phosphorylation | HeLa | 3.35 ± 0.32 | [6] |

Table 2: Selectivity Profile of EMD638683 against Other Kinases

| Kinase | Residual Activity at 1 µM EMD638683 (%) |

| SGK2 | < 50 |

| SGK3 | < 50 |

| MSK1 | < 50 |

| PRK2 | < 50 |

| PKA | > 50 |

| A panel of 68 other kinases showed no discernible inhibition. |

Signaling Pathways

EMD638683 exerts its effects by inhibiting the kinase activity of SGK1, thereby modulating downstream signaling events.

Caption: SGK1 signaling cascade and the inhibitory action of EMD638683 S-Form.

Experimental Protocols

In Vitro Kinase Inhibition Assay (NDRG1 Phosphorylation)

This protocol is adapted from the methodology used to characterize EMD638683's effect on its substrate, N-Myc Downstream-Regulated Gene 1 (NDRG1).[6]

Caption: Experimental workflow for assessing SGK1 inhibition via NDRG1 phosphorylation.

Methodology:

-

Cell Culture: Human cervical carcinoma HeLa cells are cultured in appropriate media until they reach 70-80% confluency.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: SGK1 activity is stimulated, for example, by serum shock.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for phosphorylated NDRG1 (e.g., anti-p-NDRG1 Thr346) overnight at 4°C.[7]

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is stripped and re-probed with an antibody for total NDRG1 and a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis: The band intensities for p-NDRG1 are normalized to total NDRG1 and the loading control. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Antihypertensive Efficacy Model

This protocol is based on the model used to demonstrate the in vivo efficacy of EMD638683 in a mouse model of fructose-induced, salt-sensitive hypertension.[2]

Methodology:

-

Animal Model: Mice are rendered hyperinsulinemic and hypertensive by providing them with 10% fructose in their drinking water for several weeks, followed by the addition of isotonic saline.

-

Drug Administration: EMD638683 is administered to the treatment group, typically mixed with their chow at a specified concentration (e.g., 4460 ppm, approximately 600 mg/kg/day). A placebo group receives standard chow.

-

Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at various time points during the treatment period using the tail-cuff method.

-

Metabolic Cage Analysis: At the end of the study, mice are placed in metabolic cages to collect urine for the analysis of electrolyte concentrations (Na+, K+) using flame photometry.

-

Data Analysis: Blood pressure and urinary electrolyte data are compared between the EMD638683-treated group and the placebo group using appropriate statistical methods.

Conclusion

This compound is a selective and potent inhibitor of SGK1 with demonstrated in vitro and in vivo activity. Its stereospecificity highlights the importance of the chiral center for its inhibitory function. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers investigating SGK1-mediated signaling and for those involved in the development of novel SGK1 inhibitors for therapeutic applications. Further studies elucidating the precise structural interactions of the S- and R-enantiomers with the SGK1 active site would provide deeper insights into the structure-activity relationship of this important compound.

References

- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 2. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Unveiling the Pharmacological Profile of EMD638683 S-Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD638683 is a potent and highly selective inhibitor of Serum and Glucocorticoid-inducible Kinase 1 (SGK1), a serine/threonine kinase implicated in a variety of physiological processes, including ion channel regulation, cell proliferation, and apoptosis. The S-enantiomer, EMD638683 S-Form, is the biologically active isomer. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative inhibitory activity, and effects in both in vitro and in vivo models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Core Pharmacological Profile

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of SGK1. This inhibition prevents the phosphorylation of downstream SGK1 substrates, thereby modulating various cellular signaling pathways.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory activity of EMD638683 has been characterized against a panel of kinases, demonstrating a high degree of selectivity for SGK1.

| Kinase | IC50 (µM) | Percent Inhibition @ 1 µM |

| SGK1 | 3 [1][2][3] | 85% [3][4] |

| SGK2 | - | 71%[3] |

| SGK3 | - | 75%[3][5] |

| MSK1 | ≤ 1[3] | >50%[4] |

| PRK2 | ≤ 1[3] | >50%[4] |

| PKA | - | - |

Note: A comprehensive screening against 64 other kinases, including MAPK and Syk, showed no significant inhibition by EMD638683.[3] The IC50 for the inhibition of SGK1-dependent phosphorylation of NDRG1 in HeLa cells was determined to be 3.35 ± 0.32 µM.[1]

Key Signaling Pathways

SGK1 Signaling Pathway

This compound's primary mechanism of action is the inhibition of the SGK1 signaling cascade. SGK1 is a downstream effector of the PI3K/PDK1 pathway and plays a crucial role in cellular stress responses, cell survival, and regulation of ion transport. A key substrate of SGK1 is the N-myc downstream-regulated gene 1 (NDRG1).

Caption: SGK1 signaling pathway and the inhibitory action of this compound.

Inhibition of NLRP3 Inflammasome Activation

Recent studies have elucidated a role for SGK1 in inflammation, specifically in the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. EMD638683 has been shown to prevent Angiotensin II-induced cardiac inflammation and fibrosis by blocking this pathway.

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of EMD638683 against SGK1 and other kinases.

Methodology:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the kinase of interest (e.g., recombinant human SGK1), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture.

-

Initiate the kinase reaction by adding MgATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

-

Detection of Kinase Activity:

-

Stop the reaction by adding a suitable stop solution (e.g., 0.5 M orthophosphoric acid).

-

Quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate by spotting the reaction mixture onto P81 phosphocellulose paper and scintillation counting.

-

Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of EMD638683 relative to a vehicle control (e.g., DMSO).

-

Plot the percentage of inhibition against the logarithm of the EMD638683 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Western Blotting for NDRG1 Phosphorylation

Objective: To assess the in-cell inhibitory activity of EMD638683 on SGK1 by measuring the phosphorylation of its downstream target, NDRG1.

Methodology:

-

Cell Culture and Treatment:

-

Culture human cervical carcinoma (HeLa) cells, which endogenously express NDRG1, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 6-well plates.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated NDRG1 (p-NDRG1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total NDRG1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-NDRG1 signal to the total NDRG1 and/or the loading control signal.

-

Calculate the inhibition of NDRG1 phosphorylation relative to the vehicle-treated control.

-

In Vivo Model of Angiotensin II-Induced Hypertension

Objective: To evaluate the antihypertensive efficacy of EMD638683 in a murine model of hypertension.

Methodology:

-

Animal Model:

-

Use male mice of a suitable strain (e.g., C57BL/6J), typically 8-10 weeks of age.

-

Implant osmotic minipumps subcutaneously for the continuous infusion of Angiotensin II (e.g., at a dose of 1-2 mg/kg/day) to induce hypertension. A control group should be implanted with pumps delivering saline.

-

-

EMD638683 Administration:

-

Administer this compound or vehicle to the mice. The route of administration can be oral gavage or intraperitoneal injection. A typical oral dose might be in the range of 10-50 mg/kg/day.

-

Treatment with EMD638683 can be initiated before, concurrently with, or after the start of Angiotensin II infusion, depending on the study design (prophylactic or therapeutic).

-

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure at baseline and at regular intervals throughout the study period (e.g., weekly) using a non-invasive tail-cuff method.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and collect heart and kidney tissues.

-

Assess cardiac fibrosis by histological staining (e.g., Masson's trichrome or Picrosirius red) and quantification of collagen deposition.

-

Analyze the expression of inflammatory and fibrotic markers in the tissues by quantitative PCR (qPCR) or Western blotting.

-

-

Data Analysis:

-

Compare the blood pressure measurements and markers of cardiac and renal damage between the different treatment groups (vehicle, Angiotensin II alone, Angiotensin II + EMD638683).

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences.

-

References

EMD638683 S-Form: A Technical Guide to Downstream Targets and Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD638683 is a potent and selective small-molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2][3] As a serine/threonine kinase, SGK1 is a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, playing a pivotal role in a myriad of cellular processes including ion channel regulation, cell proliferation, survival, and apoptosis.[2][4] Dysregulation of SGK1 activity has been implicated in the pathophysiology of various diseases, including hypertension, cancer, and inflammatory disorders.[2][4][5] This technical guide provides an in-depth overview of the downstream targets of the S-form of EMD638683, potential biomarkers for its activity, and relevant experimental methodologies.

Mechanism of Action: SGK1 Inhibition

EMD638683 exerts its effects by directly inhibiting the kinase activity of SGK1. The activation of SGK1 is a multi-step process initiated by extracellular signals that activate the PI3K pathway. This leads to the phosphorylation of SGK1 at two key sites: Ser422 by the mammalian target of rapamycin complex 2 (mTORC2) and Thr256 by phosphoinositide-dependent protein kinase 1 (PDK1).[1][2][4] Once activated, SGK1 phosphorylates a wide range of downstream substrates, thereby modulating their activity. EMD638683, by inhibiting SGK1, effectively blocks these downstream signaling events.

Downstream Signaling Pathways and Targets

The inhibitory action of EMD638683 on SGK1 impacts several key signaling cascades. The following diagram illustrates the primary SGK1 signaling pathway and the point of inhibition by EMD638683.

Caption: SGK1 signaling pathway and EMD638683 inhibition.

A key downstream target and biomarker for SGK1 activity is the N-Myc downstream-regulated gene 1 (NDRG1).[4][6][7] SGK1 directly phosphorylates NDRG1, and inhibition of SGK1 by EMD638683 leads to a measurable decrease in NDRG1 phosphorylation.[7][8]

Other significant downstream targets of SGK1 that are consequently affected by EMD638683 include:

-

NEDD4-2 (Neuronal precursor cell expressed developmentally downregulated 4-2): SGK1 phosphorylates and inactivates this ubiquitin ligase.[4][9] NEDD4-2 targets the epithelial sodium channel (ENaC) for degradation. By inhibiting SGK1, EMD638683 can lead to increased NEDD4-2 activity and subsequent downregulation of ENaC, promoting sodium excretion.[9]

-

FOXO3a (Forkhead box protein O3a): SGK1-mediated phosphorylation of FOXO3a leads to its inactivation and exclusion from the nucleus, thereby promoting cell survival.[4] Inhibition by EMD638683 can, therefore, promote FOXO3a-mediated apoptosis.

-

NF-κB (Nuclear factor-κB): SGK1 is known to upregulate the activity of this pro-inflammatory transcription factor.[9]

-

NLRP3 Inflammasome: EMD638683 has been demonstrated to suppress the activation of the NLRP3 inflammasome, leading to reduced secretion of the pro-inflammatory cytokine IL-1β.[5]

Quantitative Data

The following table summarizes the key quantitative data associated with EMD638683.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 for SGK1 | 3 µM | In vitro kinase assay | [1][3] |

| 3.35 ± 0.32 µM | HeLa cells (NDRG1 phosphorylation) | [2] | |

| In Vivo Dosage | 4460 ppm in chow (approx. 600 mg/kg/day) | Mouse model of hypertension | [3] |

| Effect on Blood Pressure | Decrease from 111 ± 4 to 87 ± 3 mmHg | Fructose/saline-treated mice | [2] |

Biomarkers of EMD638683 Activity

The efficacy of EMD638683 can be monitored through various in vitro and in vivo biomarkers:

-

Pharmacodynamic Biomarkers:

-

Physiological and Clinical Biomarkers:

-

Blood Pressure: In the context of hypertension, a reduction in blood pressure is a key clinical biomarker.[3]

-

Urinary Sodium Excretion: An increase in urinary Na+ levels can serve as a biomarker for EMD638683's effect on renal ion transport.[3]

-

IL-1β Levels: A reduction in circulating or tissue levels of this pro-inflammatory cytokine can indicate the anti-inflammatory effects of EMD638683.[5]

-

Experimental Methodologies

The following outlines the general protocols for key experiments used to characterize the activity of EMD638683.

In Vitro Kinase Assay for SGK1 Inhibition

A biochemical assay to determine the direct inhibitory effect of EMD638683 on SGK1 activity.

Caption: In vitro kinase assay workflow.

-

Reaction Setup: Combine recombinant active SGK1 enzyme, a specific peptide substrate (e.g., a synthetic peptide derived from NDRG1), and [γ-32P]ATP in a reaction buffer.

-

Inhibitor Addition: Add varying concentrations of EMD638683 to the reaction mixtures.

-

Incubation: Incubate the reactions at 30°C for a defined period to allow for phosphorylation.

-

Detection: Stop the reaction and separate the phosphorylated substrate from the free [γ-32P]ATP, typically using phosphocellulose paper or SDS-PAGE and autoradiography.

-

Quantification: Quantify the amount of incorporated radioactivity to determine the extent of phosphorylation.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the EMD638683 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Assay for NDRG1 Phosphorylation

An assay to assess the ability of EMD638683 to inhibit SGK1 activity within a cellular context.

-

Cell Culture: Culture a suitable cell line, such as HeLa cells which endogenously express NDRG1, in appropriate growth media.[7]

-

Serum Starvation and Stimulation: Serum-starve the cells to reduce basal SGK1 activity, followed by stimulation with serum or a growth factor (e.g., insulin) to activate the PI3K-SGK1 pathway.

-

EMD638683 Treatment: Treat the cells with different concentrations of EMD638683 prior to or concurrently with stimulation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated NDRG1 (pNDRG1) and total NDRG1.

-

Analysis: Quantify the band intensities for pNDRG1 and total NDRG1. The ratio of pNDRG1 to total NDRG1 is used to determine the extent of SGK1 inhibition by EMD638683.

In Vivo Hypertension Model

An animal model to evaluate the anti-hypertensive effects of EMD638683.

-

Animal Model: Utilize a relevant animal model of hypertension, such as mice made hyperinsulinemic and hypertensive by a high-fructose diet and high-salt in their drinking water.[3]

-

EMD638683 Administration: Administer EMD638683 to the animals, typically mixed in their chow.[3]

-

Blood Pressure Measurement: Monitor systolic and diastolic blood pressure at regular intervals using a non-invasive method like the tail-cuff technique.[3]

-

Metabolic Cage Analysis: House the animals in metabolic cages to collect urine for the analysis of electrolyte concentrations (e.g., Na+) using methods like flame photometry.[3]

-

Data Analysis: Compare the blood pressure and urinary electrolyte data between the EMD638683-treated group and a vehicle-treated control group to assess the therapeutic efficacy.

Conclusion

EMD638683 is a valuable research tool and a potential therapeutic agent that targets the SGK1 signaling pathway. A thorough understanding of its downstream targets and the availability of robust biomarkers are essential for its continued development and clinical application. The methodologies outlined in this guide provide a framework for the preclinical and clinical investigation of EMD638683 and other SGK1 inhibitors. The phosphorylation of NDRG1 stands out as a highly specific and quantifiable biomarker for assessing the direct pharmacodynamic effects of EMD638683. Further research into the complex network of SGK1-mediated signaling will undoubtedly uncover additional targets and biomarkers, further refining our understanding of the therapeutic potential of SGK1 inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 5. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease [frontiersin.org]

EMD638683 in Cancer Research: A Technical Guide to a Selective SGK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD638683 is a potent and selective small molecule inhibitor of the Serum and Glucocorticoid-inducible Kinase 1 (SGK1), a serine/threonine kinase that plays a critical role in cell survival, proliferation, and resistance to therapy in various cancers. This technical guide provides an in-depth review of the preclinical research on EMD638683, focusing on its mechanism of action, its effects in different cancer models, and detailed experimental protocols. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Serum and Glucocorticoid-inducible Kinase 1 (SGK1) is a key downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Its overexpression has been documented in numerous malignancies, including breast, colon, and prostate cancers, where it contributes to tumor progression and therapeutic resistance.[1] SGK1 activation promotes cell survival by phosphorylating and inactivating pro-apoptotic factors such as the forkhead box protein O3a (FOXO3a) and by activating pro-survival signaling pathways.[1][2]

EMD638683 has emerged as a valuable tool for investigating the therapeutic potential of SGK1 inhibition. This benzohydrazide derivative demonstrates high selectivity for SGK1 and has been shown to be effective in both in vitro and in vivo models of cancer.[2][3] This guide will delve into the technical details of the research surrounding EMD638683, providing a solid foundation for further investigation and development.

Mechanism of Action

EMD638683 exerts its anti-cancer effects primarily by inhibiting the kinase activity of SGK1. This leads to the modulation of downstream signaling pathways that are critical for cancer cell survival and proliferation. The primary mechanism involves the induction of apoptosis, particularly in combination with other cancer therapies such as radiation and chemotherapy.[4][5]

The SGK1 Signaling Pathway

SGK1 is activated downstream of growth factor receptors and the PI3K/PDK1 signaling axis. Upon activation, SGK1 phosphorylates a variety of downstream targets involved in cell survival and proliferation. EMD638683 blocks this phosphorylation cascade.

Preclinical Studies of EMD638683 in Cancer

Preclinical investigations have demonstrated the efficacy of EMD638683 in various cancer types, both as a monotherapy and in combination with other treatments.

Colon Cancer

In colon carcinoma, EMD638683 has been shown to enhance the effects of radiation.[2][4] In vitro studies using Caco-2 colon cancer cells revealed that EMD638683 treatment augmented radiation-induced apoptosis.[4] In vivo, EMD638683 significantly reduced the number of colonic tumors in a chemical carcinogenesis mouse model.[2][4]

Table 1: In Vitro Effects of EMD638683 on Caco-2 Colon Carcinoma Cells

| Parameter | Treatment | Outcome | Reference |

| IC50 | EMD638683 | 3 µM | [5] |

| Apoptosis | EMD638683 (50 µM) + Radiation (3 Gray) | Significantly increased late apoptosis | [2][4] |

| Caspase 3 Activity | EMD638683 (50 µM) + Radiation (3 Gray) | Significantly increased | [4] |

| Mitochondrial Potential | EMD638683 (50 µM) + Radiation (3 Gray) | Significantly decreased | [4] |

Table 2: In Vivo Effects of EMD638683 in a Mouse Model of Colon Cancer

| Model | Treatment | Outcome | Reference |

| Chemical Carcinogenesis (1,2-dimethylhydrazine/dextran sulfate sodium) | EMD638683 | Significantly blunted tumor development | [2][4] |

Rhabdomyosarcoma

EMD638683 has demonstrated cytotoxic effects in rhabdomyosarcoma cell lines (RD and RH30) and enhanced the efficacy of the chemotherapeutic agent doxorubicin.[5]

Table 3: Effects of EMD638683 on Rhabdomyosarcoma Cells

| Cell Lines | Treatment | Outcome | Reference |

| RD and RH30 | EMD638683 | Statistically significant decline in cell viability | [5] |

| RD and RH30 | EMD638683 + Doxorubicin | Significantly enhanced the decrease in cell viability compared to doxorubicin alone | [5] |

Breast Cancer

In breast cancer, particularly in MCF-7 cells, EMD638683 has been shown to induce a strong apoptotic response and enhance the efficacy of radiation.[5][6]

Table 4: Effects of EMD638683 on MCF-7 Breast Cancer Cells

| Parameter | Treatment | Outcome | Reference |

| Apoptosis & Caspase 3 Activation | EMD638683 | Strong apoptotic response | [5] |

| Cell Growth Control | EMD638683 + Radiation | Enhanced radiation-induced cell growth control | [5] |

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the preclinical evaluation of EMD638683.

In Vitro Apoptosis Assays in Colon Cancer Cells

Objective: To assess the pro-apoptotic effects of EMD638683 in combination with radiation in Caco-2 colon carcinoma cells.[4]

Methodology Summary:

-

Cell Culture: Caco-2 cells are cultured in appropriate media.

-

Treatment: Cells are exposed to EMD638683 (e.g., 50 µM) with or without subsequent exposure to radiation (e.g., 3 Gray).

-

Apoptosis Analysis (Flow Cytometry):

-

Phosphatidylserine Exposure: Annexin V-FITC and propidium iodide (PI) double staining is used to quantify early and late apoptotic cells.

-

Mitochondrial Membrane Potential: JC-9 fluorescence is measured. A decrease in fluorescence indicates mitochondrial depolarization, an early apoptotic event.

-

Caspase 3 Activity: CaspGlow Fluorescein staining is used to measure the activity of this key executioner caspase.

-

DNA Fragmentation: Propidium iodide staining of ethanol-fixed cells is used to analyze the sub-G1 peak, which represents fragmented DNA.

-

In Vivo Chemical Carcinogenesis Model of Colon Cancer

Objective: To evaluate the effect of EMD638683 on the development of colonic tumors in mice.[4]

Methodology Summary:

-

Animal Model: Wild-type mice are used.

-

Carcinogenesis Induction:

-

Intraperitoneal injection of 1,2-dimethylhydrazine (e.g., 20 mg/kg).

-

Followed by multiple cycles of synthetic dextran sulfate sodium in the drinking water (e.g., 30 g/L for 7 days).

-

-

Treatment: Mice are administered EMD638683 in their chow.

-

Endpoint Analysis:

-

At a predetermined time point (e.g., 20 weeks), mice are sacrificed.

-

The colorectum is excised, and the number and size of tumors are determined.

-

Conclusion and Future Directions

The preclinical data strongly support the continued investigation of EMD638683 as a potential anti-cancer agent. Its ability to induce apoptosis and sensitize cancer cells to radiation and chemotherapy makes it a promising candidate for combination therapies. Future research should focus on:

-

Elucidating the broader signaling network of SGK1: Identifying additional downstream targets of SGK1 will provide a more complete understanding of its role in cancer.

-

Investigating EMD638683 in other cancer types: Given the widespread overexpression of SGK1, the efficacy of EMD638683 should be explored in a wider range of malignancies.

-

Pharmacokinetic and pharmacodynamic studies: Detailed studies are needed to optimize dosing and treatment schedules for potential clinical applications.

-

Clinical Trials: To date, there is a lack of publicly available information on clinical trials of EMD638683. The progression of this inhibitor into clinical testing will be a critical next step in evaluating its therapeutic potential in cancer patients.

This technical guide provides a comprehensive overview of the current state of research on EMD638683. The presented data and protocols should serve as a valuable resource for the scientific community to further explore the therapeutic utility of SGK1 inhibition in oncology.

References

- 1. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of SGK1 enhances mAR-induced apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EMD638683 in Metabolic Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including hypertension, hyperglycemia, dyslipidemia, and central obesity, presents a significant and growing challenge to public health. The serum- and glucocorticoid-inducible kinase 1 (SGK1) has emerged as a critical node in the signaling pathways that underpin many of the pathologies associated with this syndrome. EMD638683, a selective inhibitor of SGK1, has shown considerable promise in preclinical studies as a tool to dissect these pathways and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of EMD638683 in metabolic syndrome research, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways. While the specific S-Form of EMD638683 is commercially available, the majority of published research refers to the compound without specifying the enantiomer; therefore, this document will refer to it as EMD638683.

Introduction to EMD638683 and its Target: SGK1

EMD638683 is a small molecule inhibitor that demonstrates high selectivity for SGK1.[1][2] SGK1 is a serine/threonine kinase and a member of the AGC kinase family, which is activated downstream of the phosphoinositide 3-kinase (PI3K) pathway.[2][3][4] Its expression is upregulated by various stimuli, including insulin, glucocorticoids, and mineralocorticoids.[5][6][7] Through its diverse downstream targets, SGK1 plays a crucial role in regulating a variety of cellular processes, such as ion transport, cell growth, and apoptosis, making it a key player in the pathophysiology of metabolic syndrome.[2][3][4]

Quantitative Data on EMD638683

The following tables summarize the key quantitative data for EMD638683 from in vitro and in vivo studies.

Table 1: In Vitro Activity of EMD638683

| Parameter | Value | Cell Line/System | Reference |

| IC50 for SGK1 | 3 µM | Biochemical Assay | [1][5][7] |

| IC50 for NDRG1 Phosphorylation | 3.35 ± 0.32 µM | HeLa Cells | [1][4] |

Table 2: Kinase Selectivity of EMD638683

| Kinase | Selectivity Ratio (IC50 Kinase / IC50 SGK1) |

| SGK2 | Moderately Higher Concentration Needed |

| SGK3 | Moderately Higher Concentration Needed |

| PKA | Moderately Higher Concentration Needed |

| MSK1 | Moderately Higher Concentration Needed |

| PRK2 | Moderately Higher Concentration Needed |

| Other 64 Kinases | At least 10-fold higher concentration needed |

Table 3: In Vivo Efficacy of EMD638683 in a Mouse Model of Hypertension

| Treatment Group | Systolic Blood Pressure (mmHg) | Duration of Treatment | Mouse Model | Reference |

| Pre-treatment | 111 ± 4 | - | Fructose/Saline-induced Hypertension | [4] |

| EMD638683 (4 days) | 87 ± 3 | 4 days | Fructose/Saline-induced Hypertension | [4] |

Key Signaling Pathways Involving SGK1

The following diagrams illustrate the central role of SGK1 in signaling pathways relevant to metabolic syndrome and the inhibitory action of EMD638683.

SGK1 Activation and Downstream Effects

Caption: Activation of SGK1 by the PI3K pathway and its downstream targets.

Role of SGK1 in Inflammation and Fibrosis

Caption: SGK1's role in Angiotensin II-induced inflammation and fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of EMD638683 and its effects on metabolic syndrome models.

Fructose/High-Salt Induced Hypertension in Mice

This model is used to induce a state of hyperinsulinemia and salt-sensitive hypertension, mimicking key aspects of metabolic syndrome.[5][7]

-

Animal Model: C57BL/6 mice are commonly used.

-

Diet and Treatment:

-

A high-fructose diet is initiated by providing 10% fructose in the drinking water.[5][7]

-

A high-salt diet is concurrently administered, often as isotonic saline in the drinking water or as chow containing 4-8% NaCl.

-

EMD638683 is administered in the chow at a concentration of 4460 ppm, which corresponds to approximately 600 mg/kg/day.[5][7]

-

-

Duration: The diet and treatment can be administered for short-term (24 hours to a few days) or chronic (4 weeks) periods to assess acute and long-term effects.[5][7]

-

Endpoint Measurements:

Angiotensin II-Induced Cardiac Fibrosis and Inflammation

This model is employed to investigate the role of SGK1 in hypertensive cardiac remodeling.[8]

-

Animal Model: C57BL/6 mice are typically used.

-

Angiotensin II Administration:

-

Angiotensin II is continuously infused via subcutaneously implanted osmotic pumps.

-

The dosage of Angiotensin II is titrated to induce a sustained hypertensive state.

-

-

EMD638683 Treatment: EMD638683 is administered, often via oral gavage or mixed in the diet, for the duration of the Angiotensin II infusion.

-

Endpoint Analysis:

-

Cardiac tissue is harvested for histological analysis of fibrosis (e.g., Masson's trichrome staining).

-

Immunohistochemistry and Western blotting are used to assess the expression of inflammatory markers such as NLRP3, Caspase-1, and IL-1β.[8]

-

The transformation of fibroblasts to myofibroblasts is evaluated.[8]

-

In Vitro NDRG1 Phosphorylation Assay

This assay is used to determine the inhibitory activity of EMD638683 on SGK1 in a cellular context.[1]

-

Cell Culture: Human cell lines that endogenously express SGK1 and its substrate NDRG1, such as HeLa or human monocytes, are used.[1]

-

Treatment: Cells are pre-incubated with varying concentrations of EMD638683 before stimulation with an SGK1 activator (e.g., LPS for monocytes).[1]

-

Lysate Preparation: Whole-cell lysates are prepared from the treated cells.

-

Western Blot Analysis:

-

Proteins from the lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for phosphorylated NDRG1 (p-NDRG1) and total NDRG1.

-

The signal intensity is quantified to determine the extent of inhibition of NDRG1 phosphorylation by EMD638683.

-

Clinical Development and Future Directions

Currently, there is no publicly available information on active clinical trials for EMD638683 in metabolic syndrome. The preclinical data strongly support the continued investigation of SGK1 inhibition as a therapeutic strategy for components of metabolic syndrome, particularly hypertension and cardiac remodeling.[5][6][7] Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize the dosing regimen and assess the long-term safety profile of EMD638683 or its analogs.

-

Broadening the Scope: Investigating the effects of SGK1 inhibition on other aspects of metabolic syndrome, such as insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease.

-

Translational Studies: Moving promising preclinical findings into early-phase clinical trials to assess the safety and efficacy of SGK1 inhibitors in human subjects with metabolic syndrome.

Conclusion

EMD638683 has proven to be an invaluable research tool for elucidating the role of SGK1 in the complex pathophysiology of metabolic syndrome. The robust preclinical evidence demonstrating its efficacy in models of hypertension and cardiac fibrosis highlights the therapeutic potential of SGK1 inhibition. This technical guide provides a comprehensive overview of the current state of research on EMD638683, offering a foundation for further investigation and development in this critical area of unmet medical need.

References

- 1. Protokół budowy mysiego modelu nadciśnieniowego zwłóknienia mięśnia sercowego z wykorzystaniem angiotensyny II [jove.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Monocytic Fibroblast Precursors Mediate Fibrosis in Angiotensin-II-induced Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]

- 6. scispace.com [scispace.com]

- 7. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for EMD638683 S-Form: In Vitro Experimental Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: EMD638683 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2][3][4] SGK1 is a key downstream effector of the PI3K/PDK1 signaling pathway.[1][5][6][7] This document provides detailed protocols for in vitro experiments utilizing EMD638683 S-Form to investigate its effects on cancer cells and its mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SGK1 Inhibition) | 3 µM | In vitro kinase assay | [1][2][3][4] |

| IC50 (NDRG1 Phosphorylation) | 3.35 ± 0.32 µM | HeLa cells | [3][6] |